Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which consists of a benzyl group attached to a 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate core. The spirocyclic framework provides a rigid and three-dimensional structure, making it a valuable building block in drug discovery and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the benzyl group. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce reduced spirocyclic compounds with altered functional groups .
Scientific Research Applications
Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane: Another spirocyclic compound with similar structural features but different functional groups.
2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane: A closely related compound with a similar spirocyclic core but variations in the substituents.
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane:
Uniqueness
Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific combination of a benzyl group and the spirocyclic core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C14H15NO4/c16-12-6-14(19-8-12)9-15(10-14)13(17)18-7-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
KMZMBSLBOUXKIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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